![molecular formula C18H18F3NO B3134738 N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide CAS No. 400083-30-9](/img/structure/B3134738.png)
N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide
Overview
Description
N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide, also known as TFB-TMBC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in cell growth and proliferation. N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), both of which are involved in cell survival and proliferation. Additionally, N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide has been shown to have neuroprotective effects. Studies have shown that N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide can protect neurons from oxidative stress-induced damage and can improve cognitive function in animal models of Alzheimer's disease. Additionally, N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide has been shown to have anti-diabetic properties, as it can improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide is its high cost, which may limit its use in large-scale studies.
Future Directions
There are several future directions for the research of N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide. One area of research is the development of N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide and its potential therapeutic applications. Another area of research is the development of novel drug delivery systems for N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide, which could improve its bioavailability and efficacy in vivo. Finally, more studies are needed to evaluate the safety and efficacy of N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide in humans, which could pave the way for its use as a therapeutic agent in the clinic.
Scientific Research Applications
N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide has been studied extensively for its potential therapeutic applications. One of the main areas of research is its use as an anti-cancer agent. Studies have shown that N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
properties
IUPAC Name |
N,3,5-trimethyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO/c1-12-8-13(2)10-15(9-12)17(23)22(3)11-14-4-6-16(7-5-14)18(19,20)21/h4-10H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAZMMLEFKLEFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C)CC2=CC=C(C=C2)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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